molecular formula C14H20N6O2 B5656848 6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5656848
M. Wt: 304.35 g/mol
InChI Key: NGKFXGFPXVYWDU-UHFFFAOYSA-N
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Description

6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopentyl group, a methyl group, and an oxolan-3-yl group attached to an oxadiazolo[3,4-b]pyrazine core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves multiple steps, typically starting with the preparation of the oxadiazolo[3,4-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the cyclopentyl, methyl, and oxolan-3-yl groups can be accomplished through various substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include other heterocyclic compounds with similar functional groups. For example:

Properties

IUPAC Name

6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-20(10-6-7-21-8-10)14-13(15-9-4-2-3-5-9)16-11-12(17-14)19-22-18-11/h9-10H,2-8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFXGFPXVYWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2=NC3=NON=C3N=C2NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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